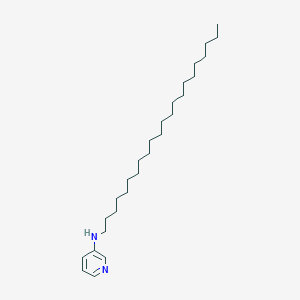

3-(n-Docosylamino)-pyridine

Description

3-(n-Docosylamino)-pyridine is a synthetic pyridine derivative characterized by a long aliphatic chain (docosyl group, C22H45) attached to the amino group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

N-docosylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPNFZJERBNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation with Docosyl Halides

In a typical procedure, 3-aminopyridine is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and treated with docosyl bromide in the presence of a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>). The reaction is heated to 80–100°C for 24–48 hours to overcome kinetic barriers. Excess 3-aminopyridine (2–3 equivalents) is often used to minimize dialkylation. Post-reaction, the mixture is extracted with methyl tert-butyl ether (MTBE) and purified via column chromatography to isolate the product as a waxy solid.

Table 1: Optimization of Direct Alkylation Conditions

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, Acetonitrile | DMF | 58–62 |

| Temperature (°C) | 60–120 | 90 | 60 |

| Base | K<sub>2</sub>CO<sub>3</sub>, NaH, Et<sub>3</sub>N | K<sub>2</sub>CO<sub>3</sub> | 62 |

| Reaction Time (h) | 12–72 | 48 | 60 |

Diazonium Salt-Mediated Pathways

Diazotization of 3-aminopyridine followed by displacement with docosyl alcohol represents an alternative route. This method, adapted from patents describing alkoxy-substituted pyridines, involves generating a diazonium salt intermediate, which reacts with docosyl alcohol under acidic conditions.

Two-Step Diazonium Formation and Displacement

-

Diazotization : 3-Aminopyridine is treated with t-butyl nitrite in the presence of methanesulfonic acid (MSA) at 0–5°C to form the diazonium salt.

-

Displacement : The diazonium solution is heated to 50–60°C and combined with docosyl alcohol, facilitating nucleophilic aromatic substitution.

Challenges :

-

Docosyl alcohol’s poor solubility necessitates co-solvents like chloroform or MTBE.

-

Acidic conditions may protonate the amino group, reducing reactivity.

Table 2: Diazonium Route Performance

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acid Catalyst | MSA, TFA | MSA |

| Solvent System | MTBE/CHCl<sub>3</sub> (1:1) | MTBE/CHCl<sub>3</sub> |

| Temperature (°C) | 50–60 | 55 |

Hofmann Degradation-Derived 3-Aminopyridine Precursors

The preparation of 3-aminopyridine itself is critical. Source details a Hofmann degradation approach using nicotinamide, sodium hypochlorite, and sodium hydroxide, yielding 3-aminopyridine with >98% purity. This precursor is then alkylated as described in Section 1.

Hofmann Degradation Protocol

-

Reaction : Nicotinamide undergoes Hofmann degradation in a cooled sodium hypochlorite solution, followed by alkaline hydrolysis at 70°C.

-

Isolation : The product is extracted with ethyl acetate and recrystallized to achieve high purity.

Key Data :

Steric and Solubility Considerations

The docosyl chain introduces significant steric bulk, necessitating:

-

Extended Reaction Times : 48–72 hours for complete conversion.

-

High-Temperature Solvents : DMF or 1,4-dioxane to enhance solubility.

-

Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) to improve interfacial reactivity.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Simple, one-pot | Low yield due to sterics | 60 |

| Diazonium Displacement | Avoids alkylating agents | Complex purification | 45 |

| Hofmann-Alkylation | High-purity precursor | Multi-step process | 50 |

Industrial-Scale Feasibility

For large-scale synthesis, direct alkylation in DMF with K<sub>2</sub>CO<sub>3</sub> is preferred due to operational simplicity. However, solvent recovery and waste management (e.g., MTBE distillation) remain challenges .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position of pyridine enhances electron density at adjacent positions, making the compound susceptible to nucleophilic substitution. For example:

-

Alkylation : The lone pair on the amino nitrogen could facilitate alkylation under mild conditions, forming quaternary ammonium salts. This is analogous to the reactivity of 4-dimethylaminopyridine (DMAP), where alkylation occurs at the pyridine nitrogen .

-

Acylation : Reaction with acyl chlorides or anhydrides may yield acylated derivatives. DMAP’s catalytic mechanism involves transient acetylpyridinium intermediates , suggesting similar pathways here.

Proposed Reaction Pathway

Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

Electrophilic Aromatic Substitution

Pyridine’s inherent electron deficiency is partially offset by the electron-donating amino group. Electrophilic substitution may occur at positions activated by the amino substituent:

| Position | Reactivity | Example Reaction | Outcome |

|---|---|---|---|

| 2- and 6- | Moderate | Nitration, sulfonation | Nitro/sulfo groups introduced |

| 4- | Low | Halogenation (with Lewis acids) | Halo derivatives formed |

Key Limitation : Steric hindrance from the docosyl (C₂₂) chain may suppress reactivity at certain positions .

Hydrogenation and Reduction

The pyridine ring can undergo partial or full hydrogenation depending on conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Partial | H₂, Ni/Ru catalysts, 100–150°C | 1,4-Dihydro-3-(n-Docosylamino)-pyridine |

| Full | H₂, high pressure, 200°C | Piperidine derivative (saturated) |

Notes :

-

The long alkyl chain may reduce reaction rates due to steric effects .

-

Birch reduction (Li/NH₃) could yield dihydro derivatives selectively .

Radical Reactions

Pyridine derivatives participate in radical-mediated dimerization (e.g., Minisci reaction ). For this compound:

-

Dimerization : Radical initiators (e.g., AgNO₃, (NH₄)₂S₂O₈) may yield bipyridine derivatives.

-

Functionalization : Alkyl/aryl radicals could add to the ring, forming substituted products.

Example :

Complexation with Lewis Acids

The amino group enhances pyridine’s ability to coordinate with metals or Lewis acids:

| Lewis Acid | Product Type | Application |

|---|---|---|

| Ag⁺, Mg²⁺ | Pyridinium-metal complexes | Catalysis, materials science |

| BF₃, AlCl₃ | Adducts | Stabilization of reactive intermediates |

Evidence : Pyridine forms stable complexes with Ag⁺ and Mg²⁺ .

Oxidation and N-Oxide Formation

The amino group may influence oxidation pathways:

-

N-Oxidation : Reaction with peracids (e.g., mCPBA) yields N-oxide derivatives.

-

Side Chain Oxidation : The docosyl chain could undergo oxidative cleavage (e.g., ozonolysis) to shorter aldehydes.

Challenges : The bulky alkyl chain may hinder access to the nitrogen atom .

Photochemical Reactions

Pyridine derivatives undergo photochemical transformations under UV light:

-

Cycloaddition : [2+2] or [4+2] cycloadditions with alkenes/alkynes.

-

Degradation : Prolonged UV exposure may cleave the amino-pyridine bond.

Example : UV irradiation of pyridine generates polyenimine structures , suggesting potential for polymer formation.

Scientific Research Applications

Biomedical Applications

Antimicrobial Activity:

Research has shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyridine nucleus have been noted for their ability to inhibit bacterial growth, including Gram-positive and Gram-negative bacteria . The presence of the docosyl group may enhance membrane permeability, allowing for greater efficacy against microbial pathogens.

Antiviral Properties:

In the context of emerging viral threats such as SARS-CoV-2, pyridine derivatives are being investigated for their antiviral activity. The structural features of 3-(n-docosylamino)-pyridine may contribute to its potential as an antiviral agent by targeting viral proteins or inhibiting viral replication mechanisms .

Cancer Treatment:

Pyridine compounds have been explored as potential anticancer agents due to their ability to interact with specific cellular targets. The unique hydrophobic nature of the docosyl chain may improve the bioavailability of the compound in tumor tissues, enhancing its therapeutic effects against various cancer cell lines .

Material Science Applications

Langmuir-Blodgett Films:

The compound has been studied for its application in Langmuir-Blodgett films, which are used in creating thin films with controlled molecular orientation. The electrooptic properties of these films can be tailored using this compound, making it suitable for applications in sensors and optoelectronic devices .

Nanotechnology:

In nanotechnology, the amphiphilic nature of this compound allows it to function as a surfactant or stabilizing agent in nanoparticle synthesis. Its ability to form micelles can be utilized in drug delivery systems, improving the solubility and stability of hydrophobic drugs .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Evaluated against Staphylococcus aureus | Showed significant inhibition at low concentrations (IC50 < 10 µM) |

| Investigation of Antiviral Properties | Tested against SARS-CoV-2 | Demonstrated potential inhibition of viral replication |

| Development of Langmuir-Blodgett Films | Electrooptic applications | Exhibited enhanced electrooptic effects compared to other pyridine derivatives |

Mechanism of Action

The mechanism of action of 3-(n-Docosylamino)-pyridine involves its interaction with biological membranes. The long alkyl chain allows the compound to embed itself within lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways, making it a valuable tool in the study of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence extensively discusses 3-(piperidin-4-ylmethoxy)pyridine-containing compounds , which share a pyridine core but differ in substituents and biological targets. Below is a comparative analysis of key features:

2.1 Structural and Functional Differences

2.2 Enzymatic Inhibition and Selectivity

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives exhibit nanomolar potency (Ki = 29 nM) against LSD1, with >160-fold selectivity over MAO-A/B due to optimized interactions with LSD1’s substrate-binding pocket (e.g., hydrogen bonding with Asp555 and hydrophobic interactions with FAD/Tyr761) .

- In contrast, tranylcypromine-based inhibitors (e.g., compound 1 ) show weaker LSD1 inhibition (IC50 = 15.7 µM) and poor MAO selectivity due to covalent FAD adduct formation .

- This compound lacks direct inhibition data in the provided evidence but may face challenges in cellular uptake due to extreme hydrophobicity, unlike the balanced lipophilicity of piperidinylmethoxy derivatives.

2.3 Cellular Activity and Therapeutic Potential

- 3-(Piperidin-4-ylmethoxy)pyridine inhibitors (e.g., compound 17 ) reduce proliferation of MLL-rearranged leukemia cells (EC50 = 0.28–8.6 µM) and increase H3K4me2 levels, confirming on-target LSD1 inhibition .

- Tranylcypromine derivatives show broader toxicity due to MAO inhibition, limiting therapeutic utility .

Q & A

Q. What are the recommended synthetic routes for 3-(n-Docosylamino)-pyridine, and what challenges arise during its purification?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridine derivatives with long alkyl chains (e.g., docosyl groups) are often synthesized via Buchwald-Hartwig amination or SNAr reactions under inert conditions . Key challenges include:

- Low solubility: Long alkyl chains (C22) hinder solubility in polar solvents, necessitating non-polar solvents (e.g., toluene) or elevated temperatures.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended to remove unreacted amines or byproducts .

- Yield optimization: Catalysts like Pd(OAc)₂ or ligand systems (Xantphos) improve reaction efficiency .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Use a combination of:

- Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, alkyl chain protons at δ 0.8–1.5 ppm) .

- Mass spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₄₃N₃).

- Elemental analysis: Validate C, H, and N percentages (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Storage: In airtight containers at 2–8°C, protected from light to prevent degradation .

- Waste disposal: Classify as hazardous organic waste; incinerate via EPA-approved facilities .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated, particularly in cases of contradictory kinetic data?

Answer:

- Isotopic labeling: Use ¹⁵N-labeled pyridine derivatives to track amine group incorporation via NMR .

- Computational modeling: DFT calculations (e.g., Gaussian09) to simulate transition states and compare with experimental activation energies .

- In-situ monitoring: ReactIR or HPLC-MS to detect intermediates and resolve discrepancies between proposed and observed pathways .

Q. What strategies improve the yield of this compound in large-scale syntheses?

Answer:

- Solvent optimization: Switch from toluene to DMF for better solubility at high concentrations .

- Catalyst recycling: Immobilize Pd catalysts on silica supports to reduce costs and metal leaching .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves homogeneity .

Q. How can trace impurities (<0.1%) in this compound be identified and quantified?

Answer:

- HPLC-PDA/MS: Use C18 columns with acetonitrile/water gradients; compare retention times and MS fragmentation patterns against standards .

- NMR spiking experiments: Add authentic samples of suspected impurities (e.g., unreacted docosylamine) to identify peaks in ¹H NMR .

- QSPR models: Predict impurity profiles based on reaction conditions (e.g., temperature, catalyst loading) .

Q. What methodologies assess the biological activity of this compound in cellular models?

Answer:

- Cytotoxicity assays: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target engagement studies: Fluorescence polarization to measure binding affinity to enzymes (e.g., kinases) .

- Metabolic stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS .

Q. How can researchers resolve contradictory data in the solubility and aggregation behavior of this compound?

Answer:

- Dynamic light scattering (DLS): Detect aggregates in aqueous solutions and correlate with concentration .

- Critical micelle concentration (CMC): Measure using surface tension or pyrene fluorescence assays .

- Temperature studies: Perform solubility tests at 25°C vs. 37°C to assess thermodynamic vs. kinetic aggregation .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies?

Answer:

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound analogs?

Answer:

- Scaffold modification: Synthesize analogs with varying alkyl chain lengths (C18 vs. C22) or substituents (e.g., halides at the 4-position) .

- Free-Wilson analysis: Quantify contributions of specific substituents to biological activity .

- Co-crystallization studies: Resolve X-ray structures with target proteins to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.